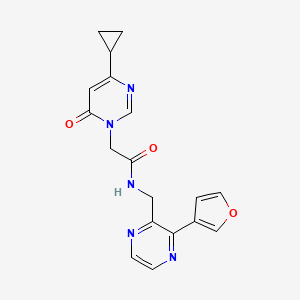
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O3, with a molecular weight of approximately 350.4 g/mol. The structure features a cyclopropyl group, a pyrimidine ring, and a furan-pyrazine moiety, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Initial studies suggest that it may act as an inhibitor of specific enzymes related to metabolic processes and cell signaling.
- Enzyme Inhibition : The compound may inhibit enzymes that play significant roles in cellular metabolism and signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing processes such as apoptosis and cell proliferation.
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was found to induce apoptosis in cancer cell lines by arresting the cell cycle at the S phase, leading to mitochondrial dysfunction and activation of apoptotic pathways (caspase activation) .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The following table summarizes the inhibitory effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.92 |
| A549 | 8.99 |
| DU145 | 7.89 |
| MCF7 | 8.26 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Enzyme Inhibition : Research has shown that similar compounds exhibit selective inhibition against myeloperoxidase (MPO), which is implicated in various inflammatory diseases . This suggests that the compound could have therapeutic applications beyond oncology.
- Preclinical Evaluations : Preclinical evaluations have indicated favorable pharmacokinetic profiles for compounds in this class, supporting their advancement into clinical trials for safety and efficacy assessments .
Propriétés
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16(9-23-11-22-14(7-17(23)25)12-1-2-12)21-8-15-18(20-5-4-19-15)13-3-6-26-10-13/h3-7,10-12H,1-2,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIVCWNYKUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














